N-[5-[[4-(4-cyanophenyl)oxan-4-yl]carbamoylamino]pyridin-2-yl]-N-methylacetamide
Description
N-[5-[[4-(4-cyanophenyl)oxan-4-yl]carbamoylamino]pyridin-2-yl]-N-methylacetamide is a synthetic organic compound that contains elements such as nitrogen, oxygen, and carbon in its structure
Properties
IUPAC Name |
N-[5-[[4-(4-cyanophenyl)oxan-4-yl]carbamoylamino]pyridin-2-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(27)26(2)19-8-7-18(14-23-19)24-20(28)25-21(9-11-29-12-10-21)17-5-3-16(13-22)4-6-17/h3-8,14H,9-12H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMCRCYOYMYPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)NC(=O)NC2(CCOCC2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of N-[5-[[4-(4-cyanophenyl)oxan-4-yl]carbamoylamino]pyridin-2-yl]-N-methylacetamide typically involves a multi-step reaction process. The primary steps include the formation of key intermediates through nucleophilic substitution, amide bond formation, and cyclization reactions. Specific conditions such as temperature, pH, and reaction time are carefully controlled to optimize the yield and purity of the final product. Industrial Production Methods : On an industrial scale, the production of this compound may employ automated systems and reactors to manage large-scale synthesis. Optimization of reagents, solvent selection, and purification processes are critical to achieving high efficiency and cost-effectiveness in production.
Chemical Reactions Analysis
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